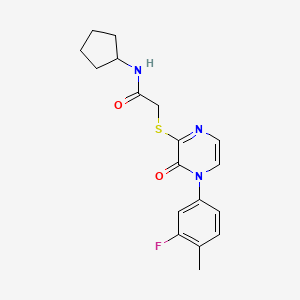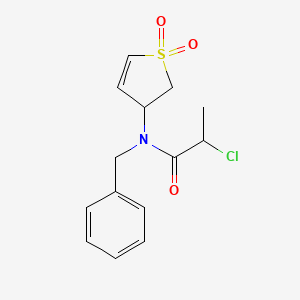![molecular formula C7H13ClN2O2 B2528700 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride CAS No. 2309461-06-9](/img/structure/B2528700.png)
8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride is a chemical compound with the molecular formula C7H14Cl2N2O2. It is known for its unique spirocyclic structure, which includes an oxygen atom and two nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems and its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 8-Oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride
- 8-Oxa-2,5-diazaspiro[3.6]decan-6-one hydrochloride
Comparison: While these compounds share a similar core structure, their chemical properties and reactivity can differ due to variations in their substituents and the presence of different counterions. The uniqueness of 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride lies in its specific spirocyclic framework, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
8-oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-6-3-11-2-1-7(9-6)4-8-5-7;/h8H,1-5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFAMEDNFGABDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)NC12CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)


![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528632.png)



![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)
